4-Oxo-4-phenoxybutanoic acid
CAS No.: 6311-68-8
Cat. No.: VC20877985
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6311-68-8 |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 4-oxo-4-phenoxybutanoic acid |
| Standard InChI | InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
| Standard InChI Key | XISIEQIDFFXZCP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC(=O)CCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)CCC(=O)O |
Introduction
Chemical Identity and Fundamental Properties
4-oxo-4-phenyl butanoic acid (CAS No. 2051-95-8) is an organic compound with the molecular formula C₁₀H₁₀O₃. The compound features a phenyl group directly attached to the carbonyl (keto) group at the fourth carbon position of butanoic acid, creating a keto acid structure. This compound is also known by several synonyms including 4-keto-4-phenyl-butyric acid, 4-oxo-4-phenyl-butanoic acid, and 4-oxo-4-phenylbutansäure .
Physical Properties
The physical properties of 4-oxo-4-phenyl butanoic acid have been documented and are presented in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | Not specified in sources |
| Melting Point | 114-120°C |
| Boiling Point | Not available |
| Density | Not available |
| Refractive Index | Not available |
| Physical State | Solid |
| CAS Number | 2051-95-8 |
Table 1: Physical properties of 4-oxo-4-phenyl butanoic acid
Chemical Reactivity and Oxidation Mechanisms
Oxidation by Benzimidazolium Fluorochromate
The oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate (BIFC) has been extensively studied in the presence of 1,10-phenanthroline. This oxidation reaction results in the formation of benzoic acid as the primary product .
Reaction Kinetics
The reaction exhibits first-order kinetics with respect to each reactant: BIFC, 4-oxo acid, and H⁺. The rate constants determined under various experimental conditions are presented in Table 2.
| 10³[BIFC] (mol dm⁻³) | 10²[4-Oxo acid] (mol dm⁻³) | [H⁺] (mol dm⁻³) | 10³[1,10-Phen] (mol dm⁻³) | 10⁴k₁ (s⁻¹) |
|---|---|---|---|---|
| 1.2 | 2.0 | 0.18 | 0.0 | 3.12 |
| 1.2 | 2.0 | 0.18 | 2.0 | 5.26 |
| 1.2 | 2.0 | 0.18 | 4.0 | 6.82 |
| 1.2 | 2.0 | 0.18 | 6.0 | 8.50 |
| 1.2 | 2.0 | 0.18 | 8.0 | 10.06 |
Table 2: Rate constants for the oxidation of 4-oxo-4-phenyl butanoic acid by BIFC in aqueous acetic acid medium
The reaction rate increases remarkably with the increasing concentration of 1,10-phenanthroline, suggesting its catalytic role in the oxidation process. The oxidation mechanism is believed to involve the formation of a protonated Cr(VI) species .
Effect of Solvent Polarity
The reaction rate of 4-oxo-4-phenyl butanoic acid oxidation increases significantly with decreasing dielectric constant of the medium. This observation is attributed to the facilitation of enolisation of the keto acid group in the 4-oxo-4-phenyl butanoic acid in media with higher acetic acid content .
Oxidation by Tripropylammonium Fluorochromate
Another significant oxidation pathway involves tripropylammonium fluorochromate (TriPAFC) in the presence of picolinic acid. Similar to the BIFC-mediated oxidation, this reaction also produces benzoic acid as the main product .
Reaction Mechanism and Intermediates
The oxidation of 4-oxo-4-phenyl butanoic acid by chromium(VI) reagents involves several intermediate steps. Based on experimental evidence, a probable mechanism for the oxidation by BIFC in the presence of 1,10-phenanthroline has been proposed .
Proposed Mechanism
The mechanism involves the formation of a Cr(VI)-phenanthroline complex, which acts as the electrophile in the catalyzed oxidation. This complex reacts with the substrate to form a ternary complex, which undergoes redox decomposition through a two-electron transfer within a cyclic transition state. This step involves the simultaneous rupture of C-C and C-H bonds, leading to the formation of benzoic acid and Cr(IV)-phenanthroline complexes .
Synthetic Applications
Synthesis of Derivatives
The chemical versatility of 4-oxo-4-phenyl butanoic acid is demonstrated in its use as a precursor for synthesizing more complex compounds. One documented application is the synthesis of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid from indole and trans-3-benzoylacrylic acid .
Reaction Conditions and Yield
The synthesis of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid is conducted in benzene at 80°C for 5 hours, resulting in a yield of 75%. The reaction involves the addition of indole to trans-4-phenyl-4-oxo-2-butenoic acid .
| Starting Materials | Solvent | Temperature | Duration | Yield | Product |
|---|---|---|---|---|---|
| Indole + trans-4-phenyl-4-oxo-2-butenoic acid | Benzene | 80°C | 5 hours | 75% | 2-indol-3-yl-4-oxo-4-phenylbutanoic acid |
Table 3: Synthesis conditions for 2-indol-3-yl-4-oxo-4-phenylbutanoic acid
Spectroscopic Characterization
The product 2-indol-3-yl-4-oxo-4-phenylbutanoic acid has been characterized using various spectroscopic techniques. The spectral data includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, acetone-d₆): δ 10.17 (1H, brs, 1H), 8.05 (2H, d, J=8.2 Hz), 7.80 (1H, d, J=8.3 Hz), 7.57 (1H, t, J=7.8 Hz), 7.51 (2H, dd, J=8.2, 7.8 Hz), 7.41 (1H, d, J=8.2 Hz), 7.37 (1H, s), 7.13 (1H, t, J=8.2 Hz), 7.06 (1H, t, J=8.2 Hz), 4.57 (1H, dd, J=11.0, 4.1 Hz), 4.13 (1H, dd, J=17.8, 11.0 Hz), 3.41 (1H, dd, J=17.8, 4.1 Hz) .
Infrared (IR) Spectroscopy
IR (neat): 3400, 3055, 1711, 1677, 1453 cm⁻¹ .
Mass Spectrometry
FAB-MS m/z [M+H]⁺ calculated for 294.1130 (C₁₈H₁₆NO₃), found 294.1143 [M+H]⁺ .
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